molecular formula C12H14FN3O B1473042 5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole CAS No. 1522223-78-4

5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole

Cat. No.: B1473042
CAS No.: 1522223-78-4
M. Wt: 235.26 g/mol
InChI Key: CZPKRGDCCMXQRB-UHFFFAOYSA-N
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Description

5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is a useful research compound. Its molecular formula is C12H14FN3O and its molecular weight is 235.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or altering enzyme conformation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect various types of cells, including cancer cells, by altering their proliferation, apoptosis, and differentiation. Additionally, it has been observed to impact cell signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biochemical properties. The interactions with these enzymes can affect the overall metabolic profile of the compound .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its biochemical activity and interactions with other biomolecules .

Properties

IUPAC Name

5-fluoro-3-(piperazin-1-ylmethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c13-9-1-2-12-10(7-9)11(15-17-12)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPKRGDCCMXQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NOC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.